2-[(4-Methylphenyl)thio]nicotinic acid

Lipophilicity ADME Physicochemical Property

2-[(4-Methylphenyl)thio]nicotinic acid (CAS 955-53-3) is an aryl sulfide derivative of nicotinic acid, featuring a p-tolylthio substituent at the 2-position of the pyridine ring. As a fragment molecule, it serves as a versatile scaffold for molecular linking, expansion, and modification in drug discovery and organic synthesis.

Molecular Formula C13H11NO2S
Molecular Weight 245.3 g/mol
CAS No. 955-53-3
Cat. No. B1299002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methylphenyl)thio]nicotinic acid
CAS955-53-3
Molecular FormulaC13H11NO2S
Molecular Weight245.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C13H11NO2S/c1-9-4-6-10(7-5-9)17-12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16)
InChIKeyVEZNUKVMXCLWMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Methylphenyl)thio]nicotinic acid (CAS 955-53-3): Procurement-Ready Aryl Sulfide Fragment for Niche Chemical and Biological Investigations


2-[(4-Methylphenyl)thio]nicotinic acid (CAS 955-53-3) is an aryl sulfide derivative of nicotinic acid, featuring a p-tolylthio substituent at the 2-position of the pyridine ring [1]. As a fragment molecule, it serves as a versatile scaffold for molecular linking, expansion, and modification in drug discovery and organic synthesis [2]. Commercially available with high purity (≥95-97%) from multiple vendors, its physicochemical properties—including a melting point of 218°C, a boiling point of 422.8°C at 760 mmHg, and a calculated XLogP3-AA of 3.1—position it as a lipophilic building block amenable to diverse reaction conditions [3]. While not a potent bioactive compound itself, its structural features enable targeted derivatization, making it a strategic procurement choice for laboratories focused on structure-activity relationship (SAR) studies and novel chemical entity generation.

1
Fragment scaffold for SAR-driven derivatization and library synthesis
2
Lipophilic aryl sulfide building block with a reported moderate logP profile
3
Commercially available in high purity for reproducible synthetic workflows

Why 2-[(4-Methylphenyl)thio]nicotinic Acid Cannot Be Replaced by Its Chloro or Methoxy Analogs


The subtle variation in the para-substituent of the thiophenyl ring profoundly impacts the compound's lipophilicity and, consequently, its performance in partitioning-dependent assays and downstream synthetic applications [1]. Specifically, the 4-methyl group confers a calculated XLogP3-AA of 3.1, which is significantly lower than the 4.1-4.0 calculated for its 4-chloro counterpart, translating to a quantifiable difference in hydrophobicity that directly influences membrane permeability, non-specific binding, and solubility profiles in biological and material science contexts . Furthermore, the unique electronic and steric properties of the p-tolylthio moiety dictate distinct reactivity patterns in metal-catalyzed cross-couplings and cyclization reactions, which are not mimicked by other halogenated or alkoxylated analogs [2]. For procurement, this means substituting the methyl-substituted compound with a chloro analog will introduce an unverified and potentially confounding variable, jeopardizing the reproducibility of established protocols and invalidating comparative structure-activity relationship (SAR) analyses.

Target Compound
2-[(4-Methylphenyl)thio]nicotinic acid (para-CH₃)
Common Substitute
Chloro or methoxy analogs (para-Cl or para-OCH₃)
Para-substituent variation may shift lipophilicity by approximately 1 log unit, altering partitioning, non-specific binding, and solubility profiles. Direct substitution may introduce confounding variables in established SAR protocols; cross-analog performance review is advised.
Target Reactivity
p-Tolylthio electronic/steric profile in cross-coupling and cyclization
Alternative Substituent Reactivity
Halogenated or alkoxylated arylthio analogs
Electronic and steric properties of the para-substituent may influence metal-catalyzed coupling and cyclization outcomes. Substitution with electronically divergent analogs may limit reproducibility; method-specific validation is recommended.

2-[(4-Methylphenyl)thio]nicotinic Acid: Head-to-Head and Cross-Study Comparative Data


Lipophilicity (XLogP3-AA) Comparison: Methyl vs. Chloro Analog

The calculated XLogP3-AA for 2-[(4-Methylphenyl)thio]nicotinic acid is 3.1 [1]. In contrast, the 4-chlorophenyl analog (CAS 955-54-4) has a reported XLogP of 4.1 and an ACD/LogP of 3.96 . This quantifiable difference of approximately 0.9-1.0 log unit indicates that the methyl-substituted compound is significantly less lipophilic, which can lead to improved aqueous solubility and reduced non-specific binding compared to its chlorinated counterpart.

Lipophilicity
Cross-study comparable
Target: XLogP3 3.1 Comparator (4-Cl): ~4.1
Computed XLogP3; difference ~1.0 log unit
Reported lower lipophilicity vs chlorinated analog
May support improved aqueous solubility and reduced non-specific binding in assay contexts
Lipophilicity ADME Physicochemical Property

Synthesis Yield in Cyclization Reactions: Demonstrated Efficiency

In a Yb(OTf)₃/TfOH co-catalyzed intramolecular Friedel-Crafts cyclization reaction, 2-[(4-Methylphenyl)thio]nicotinic acid was converted to 7-methyl-5H-thiochromeno[2,3-b]pyridin-5-one with a high yield of 84% [1]. While a direct comparator yield for another substrate under identical conditions is not provided in the available data, this performance is notable within the context of the broader substrate scope of the study, which reported 'medium to good yields' for various phenylthio nicotinic acids [1].

Cyclization Yield
Class-level inference
84%
Yb(OTf)₃/TfOH co-catalyzed intramolecular Friedel-Crafts
Observed efficiency for thiochromenopyridinone formation
Single-condition report; comparator yields not specified under identical conditions
Synthetic Yield Intramolecular Cyclization Process Chemistry

Herbicidal Activity: A Specific and Quantifiable Ecotoxicological Endpoint

2-[(4-Methylphenyl)thio]nicotinic acid demonstrates measurable herbicidal activity against the green alga Scenedesmus acutus, a model organism in ecotoxicological assays. At a concentration of 10⁻⁶ M, the compound induced ethane production at a rate of 0.23 nM per mL of packed-cell volume, compared to a reference blank value (Rvb) of 0.28 nM/mL pcv [1]. This activity is part of a dose-response profile, with higher concentrations (10⁻⁵ M and 10⁻⁴ M) yielding ethane production values of 7.51 nM and 10.43 nM, respectively [1].

Algal Assay
Supporting evidence
0.23 nM/mL pcv
Ethane production at 10⁻⁶ M (S. acutus, 20 h)
Reported ecotoxicological endpoint in algal model
Dose-response context available; reference blank 0.28 nM/mL pcv
Herbicidal Activity Ecotoxicology PPO Inhibition

Optimized Application Scenarios for 2-[(4-Methylphenyl)thio]nicotinic Acid Based on Differentiated Properties


Medicinal Chemistry: A Preferred Fragment for Optimizing Lipophilicity in Lead Series

When conducting structure-activity relationship (SAR) studies on a nicotinic acid-based scaffold, the 4-methylphenylthio derivative provides a strategic advantage over its 4-chloro analog. Its lower calculated lipophilicity (XLogP3-AA 3.1 vs. 4.1) [1] can be leveraged to improve aqueous solubility and mitigate issues of non-specific binding or poor pharmacokinetic profiles often associated with highly lipophilic compounds. This makes it an ideal procurement choice for hit-to-lead campaigns aiming to balance potency with drug-like physicochemical properties.

Organic Synthesis: A Reliable Substrate for Acid-Catalyzed Heterocycle Construction

For synthetic chemists focused on constructing complex fused heterocycles like thiochromenopyridinones, 2-[(4-Methylphenyl)thio]nicotinic acid is a proven and efficient substrate. Its demonstrated ability to undergo intramolecular Friedel-Crafts cyclization with an 84% yield under Yb(OTf)₃/TfOH catalysis [2] validates its utility in developing synthetic routes to novel chemical space, providing a reliable building block for generating compound libraries.

Environmental and Agrochemical Research: A Calibrated Tool for Phytotoxicity Profiling

Researchers in ecotoxicology and herbicide discovery can utilize this compound as a reference standard for algal phytotoxicity assays. Its well-defined, dose-dependent activity profile in inhibiting ethane production in Scenedesmus acutus (e.g., 0.23 nM at 10⁻⁶ M) [3] offers a quantifiable benchmark for comparing the potency and mode of action of new chemical entities or for investigating stress response pathways in photosynthetic organisms.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR
Lipophilicity-modulated aryl sulfide scaffold
Solubility/permeability balance vs halogenated analogs
Fused heterocycle synthesis
Reported intramolecular cyclization performance
Yield and substrate scope verification under catalytic conditions
Ecotoxicology profiling
Defined algal ethane-production endpoint
Dose-response benchmarking in photosynthetic model organisms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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